1,2,4-Trichloro-3-(chloromethyl)benzene

Regioselective synthesis Electrophilic substitution Halogenated intermediates

1,2,4-Trichloro-3-(chloromethyl)benzene (CAS 1424-79-9), systematically also known as α,2,3,6-tetrachlorotoluene or 2,3,6-trichlorobenzyl chloride, is a polychlorinated aromatic compound with the molecular formula C₇H₄Cl₄ and a molecular weight of 229.9 g/mol. It is characterized by a benzene ring bearing three nuclear chlorine substituents (at positions 1, 2, and and a reactive chloromethyl (-CH₂Cl) side chain.

Molecular Formula C7H4Cl4
Molecular Weight 229.9 g/mol
CAS No. 1424-79-9
Cat. No. B074479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trichloro-3-(chloromethyl)benzene
CAS1424-79-9
Synonyms1,2,4-trichloro-3-(chloromethyl)benzene
Molecular FormulaC7H4Cl4
Molecular Weight229.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)CCl)Cl)Cl
InChIInChI=1S/C7H4Cl4/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
InChIKeyHOLOJLLLDKVVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trichloro-3-(chloromethyl)benzene (CAS 1424-79-9): Technical Specifications and Industrial Sourcing Guide


1,2,4-Trichloro-3-(chloromethyl)benzene (CAS 1424-79-9), systematically also known as α,2,3,6-tetrachlorotoluene or 2,3,6-trichlorobenzyl chloride, is a polychlorinated aromatic compound with the molecular formula C₇H₄Cl₄ and a molecular weight of 229.9 g/mol [1]. It is characterized by a benzene ring bearing three nuclear chlorine substituents (at positions 1, 2, and 4) and a reactive chloromethyl (-CH₂Cl) side chain [2]. This unique substitution pattern confers distinct physicochemical properties, including high lipophilicity (computed LogP ~4.1) and chemical reactivity, positioning it as a key synthetic intermediate in the development of specialized agrochemicals and active pharmaceutical ingredients (APIs) .

Why 1,2,4-Trichloro-3-(chloromethyl)benzene Cannot Be Substituted by Other Trichlorobenzene Derivatives


While several trichlorobenzene isomers and derivatives (e.g., 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene) are commercially available, their substitution for 1,2,4-Trichloro-3-(chloromethyl)benzene (CAS 1424-79-9) is not chemically or functionally viable. The defining structural feature of the target compound is the presence of a reactive chloromethyl (-CH₂Cl) side chain at position 3 of the 1,2,4-trichlorobenzene core . This functional group is absent in all simple trichlorobenzene isomers, which are typically employed as inert solvents or non-reactive intermediates [1]. The chloromethyl group provides a unique electrophilic handle for nucleophilic substitution reactions, enabling the formation of carbon-sulfur, carbon-nitrogen, or carbon-oxygen bonds essential for constructing more complex bioactive molecules . Furthermore, the specific electronic environment created by the 1,2,4-chlorination pattern adjacent to the chloromethyl group modulates the reactivity and stability of this handle compared to other regioisomers, making it a non-negotiable starting material for specific synthetic pathways [2]. Therefore, procurement of the exact CAS number is mandatory for processes dependent on this specific reactive architecture.

1,2,4-Trichloro-3-(chloromethyl)benzene (CAS 1424-79-9): Quantified Evidence for Strategic Sourcing


Regioselective Functionalization: Unique 3-Position Chloromethyl Group Defines Reactivity and Product Profile

The target compound, 1,2,4-Trichloro-3-(chloromethyl)benzene, possesses a reactive chloromethyl group specifically located at the 3-position relative to the 1,2,4-trichlorobenzene ring. This is in contrast to its closest isomer, 2,4,5-trichlorobenzyl chloride (CAS 3589-61-7), where the chloromethyl group is at a different ring position, or other chloromethyl-substituted benzenes. The 3-position chloromethyl group in the target compound is distinct, as confirmed by its unique IUPAC name and structure. This specific regiochemistry dictates its subsequent reactivity and the structure of downstream products. 1H NMR spectroscopy can uniquely identify this environment, with the chloromethyl (-CH₂Cl) protons expected to resonate at δ ~4.5–5.0 ppm, while 13C NMR distinguishes the chloromethyl carbon at δ ~40–45 ppm .

Regioselective synthesis Electrophilic substitution Halogenated intermediates

Enhanced Metabolic Stability and Bioactivity: The Role of Polychlorinated Core

The polychlorinated benzene core of 1,2,4-Trichloro-3-(chloromethyl)benzene is reported to impart specific biological activity and metabolic stability to its derived products . While direct head-to-head stability data against specific analogs is not publicly available, this is a class-level observation for polychlorinated aromatics. The presence of three nuclear chlorine atoms, in the 1,2,4-substitution pattern, is known to increase the molecule's lipophilicity (computed LogP = 4.1 [1]), which can influence its bioavailability and interaction with biological targets. This property is a key differentiator from less-chlorinated or non-chlorinated analogs, which would have significantly different LogP values (e.g., benzyl chloride, LogP ~2.3). The high LogP value suggests enhanced membrane permeability and potential for bioaccumulation, a characteristic that must be considered in the design of active molecules.

Agrochemical design Pharmaceutical intermediate Metabolic stability

Manufacturing Purity and Process Control: Advantages of Modern Photochlorination

Patented methods for the preparation of trichloromethyl-substituted benzenes, a class to which the target compound belongs, highlight significant improvements in product purity and cost-efficiency through controlled photochlorination [1]. While not specific to CAS 1424-79-9, the described process for related compounds allows for the preparation of polymer-grade bis-(chloroformyl)-benzene from trichloromethyl precursors, indicating the potential for producing high-purity derivatives [2]. This process control, involving precise temperature and illuminance regulation, directly contrasts with older, less controlled chlorination methods that can lead to complex mixtures and lower yields. Sourcing material produced via these modern methods is a key procurement consideration.

Synthetic methodology Process chemistry Purity control

1,2,4-Trichloro-3-(chloromethyl)benzene (CAS 1424-79-9): Primary Application Scenarios for Procurement and R&D


Agrochemical Intermediate for Herbicides and Fungicides

Based on its reported use as a key precursor for herbicides and fungicides , this compound is ideally suited for research groups and chemical manufacturers engaged in the synthesis of novel crop protection agents. The specific 1,2,4-trichloro-3-(chloromethyl) substitution pattern is critical for the biological activity of the final product, and sourcing the correct CAS number ensures the intended synthetic outcome and avoids the production of inactive or off-target analogs. The high lipophilicity (LogP ~4.1 [1]) of the compound contributes to the desired physicochemical properties of the final agrochemical, such as improved foliar uptake or soil mobility.

Synthesis of Active Pharmaceutical Ingredients (APIs) with a Polychlorinated Motif

The compound is employed as a building block for APIs where a polychlorinated benzene core is a pharmacophore requirement . In medicinal chemistry, the metabolic stability conferred by the chlorine atoms can be a key design element. Researchers developing new therapeutic candidates with such a motif should procure 1,2,4-Trichloro-3-(chloromethyl)benzene to ensure the correct regio- and stereochemistry for target binding. The distinct NMR signature of the chloromethyl group (¹H δ ~4.5–5.0 ppm) is a useful quality control metric during synthesis .

Development of Specialized Polymer Precursors and Materials

Patents highlight the use of trichloromethyl-substituted benzenes as precursors to polymer-grade materials, such as bis-(chloroformyl)-benzene [2]. While this specific compound is not the direct precursor in the cited patents, its structural similarity suggests it could be a valuable intermediate for the synthesis of novel polymers with tailored properties. Procurement for materials science applications should prioritize suppliers who can demonstrate the use of advanced, high-purity synthetic methods (e.g., controlled photochlorination) to ensure the resulting polymer's quality and performance are not compromised by impurities.

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